Industrial Provenance in CRT Phosphor Patterning
The US Patent 4,564,572 (Hitachi Ltd.) explicitly states that among the class of p-diazo-aminobenzene chloride–zinc chloride double salts historically employed for phosphor screen pattern formation, 'p-diazo-N,N-dimethylaniline chloride-zinc chloride double salt has particularly been used for the pattern forming process because of its excellent adaptability to the process' [1]. This is a direct, documented head-to-head preference over other members of the same structural class (e.g., p-diazo-bromophenol chloride–zinc chloride double salts). The patent further specifies that the compound is used at 2.75% w/w in the photosensitive composition (Composition I: p-diazo-N,N-dimethylaniline chloride–zinc chloride double salt, 2.75%; p-diazo-2,6-dibromophenol chloride–zinc chloride double salt, 0.14%; propylene glycol ester of alginic acid, 0.275%; water, balance) and that exposure to a 500 W super-high pressure mercury arc lamp produces a light-sticky film capable of adhering phosphor powder particles in the irradiated regions [1].
| Evidence Dimension | Process adaptability for color picture tube phosphor pattern formation (manufacturing fitness) |
|---|---|
| Target Compound Data | Identified as the preferred double salt with 'excellent adaptability'; formulation concentration 2.75% w/w in working composition; compatible with 500 W super-high pressure mercury arc exposure |
| Comparator Or Baseline | Other p-diazo-aminobenzene chloride–zinc chloride double salts (e.g., p-diazo-bromophenol derivatives used at 0.14% as co-sensitizer); the patent notes the target compound alone yields low sensitivity requiring long exposure times—a limitation addressed by the two-component formulation |
| Quantified Difference | Qualitative but explicit preference: 'particularly been used … because of its excellent adaptability' vs. other class members lacking this explicit endorsement; the two-component system (target + bromophenol double salt) achieves practical exposure times vs. target compound alone |
| Conditions | Photosensitive composition coated on interior face plate of color picture tube; imagewise UV exposure through shadow mask; phosphor powder adhesion development; industrial manufacturing context as described in US Patent 4,564,572 (filed 1985, Hitachi Ltd.) |
Why This Matters
For procurement decisions in photopatterning and display manufacturing, this compound is the only diazonium double salt with documented industrial qualification and validated formulation parameters for color picture tube production.
- [1] Morishita G, Kobashi T, Hayashi N, Akagi M, Nonogaki S, Uchino M. Process for forming pattern. US Patent 4,564,572. Issued January 14, 1986. (See column 3, lines 25–58; column 5, lines 20–40 for composition and exposure details.) View Source
